Ceftezole

Description

Properties

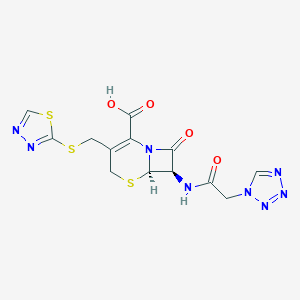

IUPAC Name |

(6R,7R)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N8O4S3/c22-7(1-20-4-14-18-19-20)16-8-10(23)21-9(12(24)25)6(2-26-11(8)21)3-27-13-17-15-5-28-13/h4-5,8,11H,1-3H2,(H,16,22)(H,24,25)/t8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMVCVMFETWNIU-LDYMZIIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N8O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41136-22-5 (hydrochloride salt) | |

| Record name | Ceftezole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026973240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0022771 | |

| Record name | Ceftezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26973-24-0 | |

| Record name | Ceftezole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26973-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceftezole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026973240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceftezole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ceftezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFTEZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z86SYP11W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Ceftezole's Antibacterial Spectrum Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftezole, a first-generation cephalosporin antibiotic, demonstrates notable efficacy against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of its antibacterial spectrum, focusing on quantitative measures of in-vitro activity. Detailed experimental methodologies for determining antimicrobial susceptibility are outlined, alongside a depiction of this compound's mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of antimicrobial agents.

Introduction

This compound is a semisynthetic, first-generation cephalosporin characterized by a broad spectrum of antibacterial activity that encompasses numerous Gram-positive and select Gram-negative organisms.[1][2] Its clinical utility is rooted in its ability to disrupt the synthesis of the bacterial cell wall, a mechanism shared with other β-lactam antibiotics. This guide focuses specifically on the in-vitro activity of this compound against clinically relevant Gram-positive bacteria, presenting available quantitative data, detailing the experimental protocols used to derive this data, and illustrating the underlying molecular interactions.

Antibacterial Spectrum: Quantitative Analysis

The in-vitro efficacy of this compound against various Gram-positive bacteria is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are crucial metrics for assessing the overall activity of an antibiotic against a population of a specific bacterial species.

While extensive contemporary data for this compound is limited, historical studies have established its activity against key Gram-positive pathogens. The following table summarizes the available MIC data for this compound against representative Gram-positive species. It is important to note that susceptibility patterns can vary geographically and over time.

Table 1: In-Vitro Activity of this compound Against Gram-Positive Bacteria

| Bacterial Species | Strain(s) | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Source |

| Staphylococcus aureus | Clinical Isolates | 98 | 2 | 32 | [3] |

| Streptococcus pyogenes | Clinical Isolates | 40 | 0.016 | 0.094 | [4] |

| Streptococcus pneumoniae | Penicillin-Intermediate | 2,772 | ≤0.25 | ≤1 | [5] |

| Streptococcus pneumoniae | Penicillin-Resistant | 1,923 | 1 | 2 | [5] |

| Enterococcus faecalis | Clinical Isolates | 127 | ≤4 | ≤4 | [6] |

Note: Data for some species may be for cephalosporins as a class or for other first-generation cephalosporins due to limited specific data for this compound.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This process is mediated by its binding to and inactivation of Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[1] The disruption of the cell wall's structural integrity leads to cell lysis and death. In Staphylococcus aureus, this compound has shown a high affinity for PBP-1 and PBP-2, and a lesser affinity for PBP-3.[7]

Caption: Mechanism of action of this compound.

Experimental Protocols

The determination of this compound's in-vitro activity against Gram-positive bacteria is primarily achieved through standardized antimicrobial susceptibility testing methods. The broth microdilution method is a widely accepted and commonly used technique.

Broth Microdilution Method

This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of this compound that inhibits visible bacterial growth.

Detailed Protocol:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a known concentration.

-

Preparation of Microtiter Plates: Serial two-fold dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well microtiter plate. A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included.

-

Inoculum Preparation: The test bacterium is cultured on an appropriate agar medium to obtain isolated colonies. Several colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading of Results: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Caption: Broth microdilution workflow.

Conclusion

This compound remains a relevant first-generation cephalosporin with established in-vitro activity against a spectrum of Gram-positive bacteria. Its mechanism of action, centered on the inhibition of essential penicillin-binding proteins, provides a clear basis for its bactericidal effects. The standardized methodologies for antimicrobial susceptibility testing, such as the broth microdilution method, are crucial for the continued evaluation of its efficacy and for guiding clinical applications. Further research to generate contemporary and comprehensive quantitative data on the activity of this compound against a wider range of current clinical isolates would be beneficial for optimizing its role in the management of bacterial infections.

References

- 1. Compound | AntibioticDB [antibioticdb.com]

- 2. This compound, a new cephalosporin C derivative I. In vitro and in vivo antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Miniaturised broth microdilution for simplified antibiotic susceptibility testing of Gram negative clinical isolates using microcapillary devices - Analyst (RSC Publishing) DOI:10.1039/D2AN00305H [pubs.rsc.org]

- 4. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Activities of Broad-Spectrum Cephalosporins against Nonmeningeal Isolates of Streptococcus pneumoniae: MIC Interpretation Using NCCLS M100-S12 Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jmilabs.com [jmilabs.com]

- 7. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Journey of Ceftezole: A Technical Guide to its Pharmacokinetics and Biodistribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo pharmacokinetics and biodistribution of Ceftezole, a first-generation cephalosporin antibiotic. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex processes, this document serves as a comprehensive resource for researchers and professionals involved in drug development and antimicrobial therapy.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound observed in in vivo studies. These data provide a quantitative understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Pharmacokinetics of this compound in Humans Following Intravenous Administration

| Parameter | Value | Subject Population | Notes |

| Serum Half-life (t½) | 0.64 hours | Patients with normal renal function | Following a 2-hour intravenous drip infusion of 2 g.[1] |

| 10.7 hours | Patients with severely impaired renal function (creatinine clearance: 0-2.6 ml/min) | Demonstrates the significant impact of renal function on drug elimination.[1] | |

| Urinary Excretion | 81% of infused dose | Patients with normal renal function | Excreted within the first 6 hours post-infusion.[1] |

Table 2: Pharmacokinetics of this compound in Healthy Human Volunteers Following Intramuscular Administration

| Parameter | Value | Notes |

| Peak Serum Concentration (Cmax) | 22.9 µg/ml | Attained 30 minutes after a single 500 mg dose. |

| Time to Disappearance from Blood | ~6 hours | Following a single 500 mg dose. |

| Total Urinary Excretion Rate | 92.6% | Indicates renal excretion as the primary elimination pathway. |

Biodistribution of this compound in Animal Models

In vivo studies in animal models have provided valuable insights into the tissue distribution of this compound. These studies are crucial for understanding the drug's ability to reach target sites of infection.

Table 3: Qualitative and Comparative Biodistribution of this compound in Animal Models

| Animal Model | Administration Route | Key Findings |

| Rats | Intramuscular & Intravenous | - Initial kidney concentrations were substantially higher than other tested antibiotics. - Initial liver and lung concentrations were slightly higher when administered intramuscularly. |

| Rabbits | Intravenous | - Tissue levels were somewhat lower than those of cefazolin. |

| Dogs | Not Specified | - Blood levels were nearly the same as those of cefazolin and cephaloridine. |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols for in vivo pharmacokinetic and biodistribution studies of this compound.

Animal Models and Husbandry

-

Species: Male Sprague-Dawley rats (200-250 g) are commonly used for pharmacokinetic and biodistribution studies.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and provided with standard laboratory chow and water ad libitum.

-

Acclimatization: A minimum of a one-week acclimatization period is recommended before the commencement of any experimental procedures.

This compound Administration

-

Formulation: this compound sodium is typically dissolved in sterile physiological saline or water for injection to the desired concentration.

-

Intravenous (IV) Administration:

-

The drug solution is administered via the lateral tail vein.

-

For a bolus dose, the injection should be performed over a period of 1-2 minutes.

-

For infusion studies, a catheter is surgically implanted into the jugular vein.

-

-

Intramuscular (IM) Administration:

-

The drug solution is injected into the gluteal or quadriceps muscles.

-

Sample Collection and Processing

-

Blood Sampling:

-

Serial blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) post-administration.

-

Blood samples are collected into heparinized tubes and immediately centrifuged at 4,000 rpm for 10 minutes to separate the plasma.

-

Plasma samples are stored at -80°C until analysis.

-

-

Tissue Sampling (for Biodistribution):

-

At selected time points, animals are euthanized, and tissues of interest (e.g., kidneys, liver, lungs, muscle, brain) are rapidly excised.

-

Tissues are rinsed with ice-cold saline, blotted dry, weighed, and then homogenized in a suitable buffer (e.g., phosphate-buffered saline).

-

Tissue homogenates are stored at -80°C until analysis.

-

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is a widely used analytical technique for the quantification of this compound in biological matrices due to its high sensitivity and specificity.

-

Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma or tissue homogenate supernatant, add 200 µL of a precipitating agent (e.g., acetonitrile or methanol).

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for HPLC analysis.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

-

Quantification: The concentration of this compound in the samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of this compound.

Visualizing Key Processes

The following diagrams, generated using the DOT language, provide a visual representation of the experimental workflow and the mechanism of action of this compound.

Caption: Experimental workflow for in vivo pharmacokinetic and biodistribution studies of this compound.

Caption: Mechanism of action of this compound leading to bacterial cell death.

References

Ceftezole: A Technical Deep Dive into its Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Ceftezole is a first-generation cephalosporin antibiotic renowned for its broad-spectrum activity against a variety of bacterial pathogens. This technical guide provides a comprehensive overview of the discovery and development history of this compound, with a focus on its synthesis, mechanism of action, in vitro and in vivo efficacy, and clinical applications. Detailed experimental methodologies, quantitative data summaries, and pathway visualizations are presented to offer researchers and drug development professionals a thorough understanding of this important antimicrobial agent.

Introduction

This compound, with the chemical structure (6R,7R)-8-oxo-7-[2-(1H-tetrazol-1-yl)acetamido]-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-carboxylic acid, is a semi-synthetic, first-generation cephalosporin antibiotic.[1] Developed through extensive research efforts, it has been marketed under trade names such as Cefmax and Cefamed.[2] Like other cephalosporins, this compound exhibits its bactericidal action by inhibiting the synthesis of the bacterial cell wall.[2] This document will delve into the key milestones and scientific investigations that have shaped our understanding and use of this compound.

Synthesis of this compound

The synthesis of this compound typically involves the acylation of 7-aminocephalosporanic acid (7-ACA) with a tetrazoleacetic acid derivative and the subsequent introduction of a 1,3,4-thiadiazole moiety. Several synthetic routes have been developed to improve yield, purity, and environmental safety.

General Synthetic Pathway

A common approach to this compound synthesis involves a multi-step process starting from 7-ACA. An intermediate is first formed by reacting 2-mercapto-1,3,4-thiadiazole with 7-ACA. This intermediate is then acylated with tetrazoleacetic acid to yield this compound acid. The final step involves the formation of the sodium salt, this compound sodium, for pharmaceutical use.

Experimental Protocol: Synthesis of this compound Acid Intermediate

This protocol describes the synthesis of an intermediate in the preparation of this compound acid.

Materials:

-

2-mercapto-1,3,4-thiadiazole

-

7-aminocephalosporanic acid (7-ACA)

-

Dimethyl carbonate

-

Boron trifluoride-dimethyl carbonate complex

-

Formic acid

-

Dry hydrogen chloride gas

Procedure:

-

To a reactor, add 11.82g (0.1mol) of 2-mercapto-1,3,4-thiadiazole, 120ml of dimethyl carbonate, and a boron trifluoride-dimethyl carbonate complex (equivalent to 0.2mol BF3).

-

Add 0.1mol of formic acid and stir until all solids are dissolved.

-

Slowly add 27.23g (0.1mol) of 7-ACA to the reaction mixture.

-

Maintain the reaction temperature between 0-10°C and stir for 1 hour.

-

Upon completion of the reaction, introduce dry hydrogen chloride gas into the reactor.

-

Cool the mixture to -5 to 0°C to facilitate the precipitation of the intermediate crystalline product.

-

Collect the crystals by centrifugation and dry to obtain the intermediate.

Experimental Protocol: Synthesis of this compound Acid

This protocol outlines the subsequent step to produce this compound acid from the previously synthesized intermediate.

Materials:

-

This compound acid intermediate

-

Tetrazoleacetic acid

-

Condensing agent (e.g., 4,6-dimethoxy-2-chloro-1,3,5-triazine)

-

Base (e.g., diethylamine)

-

Dimethylformamide (DMF)

-

Dichloromethane

-

Activated carbon

-

Acetone

-

Water

Procedure:

-

In a reaction vessel, dissolve tetrazoleacetic acid (0.083mol), a condensing agent such as 4,6-dimethoxy-2-chloro-1,3,5-triazine (0.083mol), and a base like diethylamine (0.166mol) in 200ml of DMF.

-

Control the temperature of the solution to between 5-10°C.

-

Slowly add the previously prepared intermediate (30.98g).

-

Stir the reaction mixture for 1.5 hours, ensuring the residue of the intermediate falls below 3%.

-

Perform hydrolysis by adding water at room temperature.

-

Extract the product with dichloromethane and separate the layers.

-

Decolorize the organic layer with activated carbon.

-

Induce crystallization by adding acetone.

-

Collect the this compound acid crystals by centrifugation and dry.[3]

dot

Caption: Simplified this compound Synthesis Workflow.

Mechanism of Action

This compound's antibacterial effect is achieved through the inhibition of bacterial cell wall synthesis. This process is critical for maintaining the structural integrity of the bacterial cell, and its disruption leads to cell lysis and death.

The key steps in this compound's mechanism of action are as follows:

-

Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs located on the inner membrane of the bacterial cell wall.

-

Inhibition of Peptidoglycan Synthesis: PBPs are crucial enzymes involved in the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. By inhibiting these proteins, this compound disrupts the cross-linking of peptidoglycan chains.

-

Cell Wall Weakening and Lysis: The compromised cell wall is unable to withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

dot

Caption: this compound's Mechanism of Action.

In Vitro Activity

The in vitro antibacterial activity of this compound has been extensively evaluated against a wide range of Gram-positive and Gram-negative bacteria. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Antibacterial Spectrum

This compound demonstrates potent activity against many species of Gram-positive and Gram-negative bacteria. However, it is generally not effective against Pseudomonas aeruginosa, Serratia marcescens, and Proteus vulgaris.[1] Its activity against clinical isolates of Escherichia coli and Klebsiella spp. has been found to be comparable to that of cefazolin and superior to cephaloridine and cephalothin.[1]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

Materials:

-

Pure overnight culture of the test bacterium

-

Mueller-Hinton Broth (MHB) or other appropriate broth medium

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Saline solution

-

Nephelometer

Procedure:

-

Inoculum Preparation: From a pure overnight culture, suspend material from at least 3-4 colonies in a saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a nephelometer. This corresponds to a bacterial concentration of approximately 1-2 x 10^8 CFU/mL.

-

Antibiotic Dilution: Prepare a serial two-fold dilution of the this compound stock solution in the broth medium directly in the wells of the 96-well microtiter plate.

-

Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: After incubation, determine the MIC by identifying the lowest concentration of this compound that completely inhibits visible bacterial growth.

dot

Caption: Broth Microdilution Workflow for MIC.

In Vivo Efficacy

The in vivo efficacy of this compound has been demonstrated in various animal infection models, which are crucial for predicting its therapeutic potential in humans.

Mouse Infection Models

Systemic and localized infection models in mice are commonly used to evaluate the in vivo activity of antibiotics. The neutropenic mouse thigh infection model is a well-established model for assessing the efficacy of antimicrobial agents.

Experimental Protocol: Neutropenic Mouse Thigh Infection Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a neutropenic mouse thigh infection model.

Materials:

-

Specific-pathogen-free mice (e.g., ICR strain)

-

Cyclophosphamide for inducing neutropenia

-

Test bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

This compound for injection

-

Phosphate-buffered saline (PBS)

-

Tryptic Soy Agar (TSA) plates

Procedure:

-

Induction of Neutropenia: Render mice neutropenic by intraperitoneal administration of cyclophosphamide on days -4 and -1 relative to infection.

-

Infection: On day 0, inject a standardized inoculum of the test bacterial strain into the thigh muscle of the mice.

-

Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound subcutaneously or intravenously at various dose levels. A control group should receive a vehicle control.

-

Assessment of Bacterial Burden: At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice, aseptically remove the infected thighs, and homogenize the tissue in PBS.

-

Enumeration of Bacteria: Perform serial dilutions of the thigh homogenates and plate on TSA plates to determine the number of colony-forming units (CFU) per gram of tissue.

-

Data Analysis: The efficacy of this compound is determined by comparing the bacterial burden in the treated groups to the control group. The dose required to achieve a certain level of bacterial reduction (e.g., 50% effective dose, ED50) can be calculated.

dot

Caption: In Vivo Efficacy Testing Workflow.

Clinical Development and Applications

This compound has been evaluated in clinical trials for the treatment of various bacterial infections, primarily respiratory and urinary tract infections.

Clinical Efficacy in Urinary Tract Infections

In a clinical study involving ten patients with acute urinary tract infections or acute epididymitis, this compound was administered intravenously at a dose of 1-3 grams twice daily. The treatment resulted in an effective ratio of nearly 90%.[2]

Clinical Efficacy in Respiratory Tract Infections

Clinical studies have also investigated the efficacy of this compound in respiratory tract infections, although specific quantitative data from these trials are less readily available in the public domain.[4]

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for optimizing dosing regimens.

| Parameter | Value | Reference |

| Administration | Intramuscular or Intravenous | [2] |

| Peak Serum Concentration (500 mg IM) | 24.9 µg/mL at 15 minutes | [5] |

| Serum Half-life | 56 minutes | [5] |

| 24-hour Urinary Excretion | 87.5% (unchanged) | [5] |

Conclusion

This compound remains a clinically relevant first-generation cephalosporin with a well-established profile of efficacy and safety for the treatment of susceptible bacterial infections. Its development history, from synthesis to clinical application, provides valuable insights for the ongoing research and development of new antimicrobial agents. This technical guide has summarized the core scientific knowledge surrounding this compound, offering a detailed resource for professionals in the field.

References

- 1. This compound, a new cephalosporin C derivative I. In vitro and in vivo antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Clinical experience with this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. [Studies on the clinical effect of this compound (Falomesin 'Chugai') in respiratory- and urinary-tract infections (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ceftizoxime in the treatment of urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ceftezole: Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftezole is a first-generation cephalosporin antibiotic characterized by its broad spectrum of activity against a variety of Gram-positive and some Gram-negative bacteria.[1][2] Its chemical structure, (6R,7R)-8-oxo-7-[2-(1H-tetrazol-1-yl)acetamido]-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-carboxylic acid, offers several sites for structural modification to generate analogues and derivatives with potentially enhanced antimicrobial properties, improved pharmacokinetic profiles, and reduced susceptibility to bacterial resistance mechanisms.[1][2] This technical guide provides a comprehensive overview of this compound, including its known antibacterial activity and pharmacokinetic parameters. Furthermore, it explores the potential for the design and synthesis of novel structural analogues and derivatives by examining key structure-activity relationships (SAR) within the cephalosporin class. While specific quantitative data for a wide range of this compound analogues is not extensively available in the public domain, this guide presents illustrative data tables and experimental protocols based on established cephalosporin chemistry to guide future research and development in this area.

Introduction to this compound

This compound is a semisynthetic cephalosporin antibiotic.[2] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[2] This disruption of peptidoglycan synthesis leads to weakening of the bacterial cell wall and subsequent cell lysis.[2]

Antibacterial Spectrum

This compound exhibits a broad spectrum of antibacterial activity, demonstrating efficacy against many species of Gram-positive and Gram-negative bacteria.[1] Its activity is comparable to that of cefazolin against clinical isolates of Escherichia coli and Klebsiella spp. and superior to cephaloridine and cephalothin.[1] However, it is not effective against Pseudomonas aeruginosa, Serratia marcescens, and Proteus vulgaris.[1]

Pharmacokinetics

Following intramuscular injection, this compound is absorbed and distributed in the body. In human volunteers administered a 500 mg dose, the peak serum concentration was 24.9 µg/mL, achieved 15 minutes post-injection.[3] The serum half-life is approximately 56 minutes.[3] this compound is primarily excreted unchanged in the urine.[3]

Structural Analogues and Derivatives of this compound: A Design Strategy

The core structure of this compound presents two primary sites for modification to generate novel analogues: the C-7 acylamino side chain and the C-3 substituent.

Modification of the C-7 Acylamino Side Chain

The C-7 acylamino side chain plays a crucial role in determining the antibacterial spectrum and potency of cephalosporins. Modifications at this position can influence the affinity for PBPs and stability against β-lactamases.

Illustrative Synthesis Workflow for C-7 Modified this compound Analogues

Caption: General workflow for synthesizing C-7 modified this compound analogues.

2.1.1. Bioisosteric Replacement of the Tetrazole Ring

The 1H-tetrazol-1-ylacetamide side chain of this compound is a key pharmacophore. Bioisosteric replacement of the tetrazole ring with other five-membered heterocycles (e.g., triazoles, oxadiazoles, thiadiazoles) or other acidic functional groups could lead to analogues with altered electronic properties and potentially improved antibacterial activity or pharmacokinetic profiles.

Modification of the C-3 Substituent

The 3-(1,3,4-thiadiazol-2-ylthiomethyl) side chain at the C-3 position influences the metabolic stability and overall pharmacokinetic properties of the molecule.

2.2.1. Replacement of the 1,3,4-Thiadiazole Moiety

The 1,3,4-thiadiazole ring can be replaced with other heterocyclic systems to modulate the drug's properties. Introducing different substituents on the heterocyclic ring can further fine-tune the molecule's characteristics. The 1,3,4-thiadiazole moiety itself is a known pharmacophore with a broad range of biological activities.[4]

Quantitative Data Presentation (Illustrative)

Due to the limited availability of public data on specific this compound analogues, the following table is an illustrative example of how quantitative data for novel derivatives could be presented. The MIC (Minimum Inhibitory Concentration) values are hypothetical and intended to guide the structure of future research reports.

Table 1: Illustrative Antibacterial Activity (MIC in µg/mL) of this compound and Hypothetical Analogues

| Compound | C-7 Side Chain | C-3 Substituent | S. aureus (ATCC 29213) | E. coli (ATCC 25922) |

| This compound | 2-(1H-tetrazol-1-yl)acetamido | (1,3,4-thiadiazol-2-ylthio)methyl | 0.5 | 2 |

| Analogue 1 | 2-(1H-1,2,4-triazol-1-yl)acetamido | (1,3,4-thiadiazol-2-ylthio)methyl | 1 | 4 |

| Analogue 2 | 2-(1,3-oxazol-5-yl)acetamido | (1,3,4-thiadiazol-2-ylthio)methyl | 2 | 8 |

| Analogue 3 | 2-(1H-tetrazol-1-yl)acetamido | (5-methyl-1,3,4-thiadiazol-2-ylthio)methyl | 0.25 | 1 |

| Analogue 4 | 2-(1H-tetrazol-1-yl)acetamido | (1,3,4-oxadiazol-2-ylthio)methyl | 1 | 4 |

Experimental Protocols (Illustrative)

General Synthesis of a C-7 Modified this compound Analogue (Illustrative)

Logical Flow of C-7 Analogue Synthesis

Caption: Step-wise synthesis of a C-7 modified this compound analogue.

Procedure:

-

Protection of 7-ACA: 7-aminocephalosporanic acid (7-ACA) is first protected at the C-4 carboxylic acid, for example, as a benzhydryl ester, using diphenyldiazomethane.

-

Acylation of the C-7 Amino Group: The desired C-7 side chain acid (e.g., 2-(1H-1,2,4-triazol-1-yl)acetic acid) is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) and then reacted with the protected 7-ACA in an appropriate solvent like dichloromethane.

-

Displacement at C-3: The C-3 acetoxy group of the resulting intermediate is displaced by reacting with 1,3,4-thiadiazole-2-thiol in a suitable solvent system, often in the presence of a base.

-

Deprotection: The protecting group at the C-4 carboxyl group is removed, typically under acidic conditions (e.g., with trifluoroacetic acid), to yield the final this compound analogue.

-

Purification: The final product is purified by techniques such as recrystallization or chromatography.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) of the synthesized analogues would be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound and its analogues is the inhibition of bacterial cell wall synthesis. This is achieved by targeting penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.

Inhibition of Bacterial Cell Wall Synthesis

Caption: Mechanism of action of this compound and its analogues.

Conclusion and Future Directions

This compound remains a clinically relevant first-generation cephalosporin. The exploration of its structural analogues and derivatives presents a promising avenue for the development of new antibacterial agents with enhanced efficacy and a broader spectrum of activity. Future research should focus on the systematic modification of the C-7 and C-3 side chains, including the application of bioisosteric replacement strategies. Detailed synthesis, quantitative biological evaluation, and pharmacokinetic studies of novel this compound analogues are crucial for advancing this class of antibiotics in the ongoing battle against bacterial resistance. The illustrative data and protocols provided in this guide are intended to serve as a framework for these future research endeavors.

References

- 1. This compound, a new cephalosporin C derivative I. In vitro and in vivo antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C13H12N8O4S3 | CID 65755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo evaluation of this compound, a new cephalosporin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Basic Physicochemical Properties of Ceftezole Powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of Ceftezole powder. The information is curated for researchers, scientists, and professionals involved in drug development, offering a foundation for formulation, stability studies, and analytical method development.

General Information

This compound is a first-generation cephalosporin antibiotic.[1] Its antibacterial activity is achieved by inhibiting the synthesis of the bacterial cell wall. This compound binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis. This interference with the cross-linking of peptidoglycan chains weakens the bacterial cell wall, leading to cell lysis and death.[1]

Physicochemical Properties

The fundamental physicochemical characteristics of this compound powder are summarized in the table below. These properties are critical for understanding the behavior of the drug substance during manufacturing, formulation, and administration.

| Property | Value | References |

| Appearance | White to light yellowish crystalline powder | [2] |

| Molecular Formula | C₁₃H₁₂N₈O₄S₃ | [1] |

| Molecular Weight | 440.48 g/mol | [1] |

| Melting Point | 155°C (with decomposition) | [3] |

| pKa | 2.60 ± 0.50 (Predicted) | [3] |

| Solubility | ||

| In Water | 92 mg/mL (for this compound Sodium) | [3] |

| In DMSO | 88 mg/mL | [3] |

| In Ethanol | Insoluble | [3] |

| Crystalline Form | This compound sodium can exist in different crystalline forms (polymorphs), such as monohydrates (Type I and Type II), which can impact its thermal stability. | [4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound powder are outlined below. These protocols are based on standard pharmaceutical analysis techniques.

Determination of Melting Point (Capillary Method)

The melting point is a crucial indicator of a compound's purity.

-

Principle: A small, finely powdered sample of this compound is heated in a capillary tube, and the temperature range over which the substance melts is observed.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.

-

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range. For pure substances, this range is typically narrow.

-

Determination of Solubility (Shake-Flask Method)

Solubility data is vital for developing parenteral and other dosage forms.

-

Principle: An excess amount of this compound powder is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined.

-

Apparatus: Constant temperature shaker bath, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of this compound powder is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is placed in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is centrifuged to separate the undissolved solid.

-

An aliquot of the clear supernatant is carefully removed and diluted appropriately.

-

The concentration of this compound in the diluted solution is quantified using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Determination of pKa (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which influences its absorption and distribution.

-

Principle: The UV-Vis absorption spectrum of an ionizable compound changes as a function of pH. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

-

Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes, a series of buffer solutions with known pH values.

-

Procedure:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., water or a co-solvent if necessary).

-

A series of buffer solutions covering a pH range that brackets the expected pKa of this compound are prepared.

-

Aliquots of the this compound stock solution are added to each buffer solution to a constant final concentration.

-

The UV-Vis spectrum of each solution is recorded.

-

The absorbance at a wavelength where the protonated and deprotonated forms of this compound have different absorptivities is plotted against the pH.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation.

-

Stability Testing

Stability studies are conducted to determine the shelf-life and appropriate storage conditions for the drug substance.

-

Principle: this compound powder is subjected to various environmental conditions (temperature, humidity, and light) over a specified period. The physical and chemical properties of the drug are monitored at predetermined time points.

-

Guidelines: The stability testing should be performed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[5][6][7][8]

-

Procedure (Long-term and Accelerated Stability):

-

Samples of this compound powder are stored in containers that simulate the proposed packaging for storage and distribution.

-

Long-term testing: Samples are stored at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

-

Accelerated testing: Samples are stored at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

At specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months), samples are withdrawn and analyzed for appearance, assay, degradation products, and other relevant physicochemical properties.

-

Visualizations

This compound's Mechanism of Action

The following diagram illustrates the mechanism by which this compound exerts its antibacterial effect.

References

- 1. This compound | C13H12N8O4S3 | CID 65755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound sodium | Glucosidase | Antibiotic | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. [Approach to the crystalline characteristics of this compound sodium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. database.ich.org [database.ich.org]

- 6. ikev.org [ikev.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ceftezole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ceftezole. The described protocol is suitable for the determination of this compound in bulk drug substances and pharmaceutical formulations. This method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision. The provided protocol offers a clear and reproducible workflow for researchers and quality control analysts.

Introduction

This compound is a first-generation cephalosporin antibiotic. Accurate and reliable quantification of this compound is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of cephalosporins due to its high specificity, sensitivity, and accuracy.[1] This application note presents a detailed, validated HPLC method for the quantification of this compound, adaptable for routine quality control and research applications.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic separation is achieved using a C18 column.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 6.0 with phosphoric acid) (20:80, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 254 nm |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

Reagents and Standards

-

This compound reference standard (purity > 99%)

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Phosphoric acid (analytical grade)

-

Ultrapure water

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to obtain concentrations in the range of 1 µg/mL to 100 µg/mL.

Sample Preparation

-

For Bulk Drug Substance: Accurately weigh approximately 100 mg of the this compound sample, transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the mobile phase. Further dilute to a concentration within the calibration range.

-

For Pharmaceutical Formulations (e.g., Powder for Injection): Reconstitute the contents of the vial as per the label instructions. Transfer an accurately measured volume equivalent to 100 mg of this compound to a 100 mL volumetric flask. Dilute to volume with the mobile phase. Further dilute to a concentration within the calibration range.

-

Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.[2]

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1.01 - 100.74 µg/mL[3] |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD%) | < 2.0% |

| Limit of Detection (LOD) | 0.03 µg/mL[3] |

| Limit of Quantification (LOQ) | 0.1 µg/mL[3] |

Results and Discussion

The developed HPLC method provides a well-resolved peak for this compound with a retention time of approximately 5-7 minutes. The method demonstrated excellent linearity over the specified concentration range. The accuracy and precision results are within the acceptable limits for pharmaceutical analysis. The low LOD and LOQ values indicate the high sensitivity of the method.

Experimental Workflow

Caption: HPLC workflow for this compound quantification.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and can be readily implemented in analytical laboratories.

References

Application Notes and Protocols for the Mass Spectrometric Fragmentation Analysis of Ceftezole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftezole is a first-generation cephalosporin antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria. Understanding its behavior under mass spectrometric analysis is crucial for pharmacokinetic studies, metabolite identification, and quality control in drug development and manufacturing. This document provides detailed application notes and protocols for the fragmentation analysis of this compound using mass spectrometry, primarily focusing on electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS). The provided methodologies are based on established practices for the analysis of cephalosporin antibiotics and data inferred from structurally similar compounds.

Molecular Structure and Properties

-

Molecular Weight: 440.48 g/mol [2]

-

Monoisotopic Mass: 440.01436441 Da[1]

-

IUPAC Name: (6R,7R)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]

Predicted Mass Spectrometry Fragmentation Analysis

Due to the limited availability of direct experimental fragmentation data for this compound, the following analysis is based on the known fragmentation patterns of the structurally similar cephalosporin, Cefazolin, and the general fragmentation behavior of the cephalosporin class of antibiotics.[3][4][5][6]

In positive ion mode ESI-MS, this compound is expected to be readily protonated to form the precursor ion [M+H]⁺. The exact mass of this ion can be calculated from its chemical formula.

Table 1: Predicted Precursor Ion of this compound

| Ion Species | Calculated m/z |

| [M+H]⁺ | 441.0222 |

Upon collision-induced dissociation (CID) in MS/MS analysis, the [M+H]⁺ ion of this compound is predicted to undergo characteristic fragmentation, primarily involving the cleavage of the β-lactam ring and the loss of its side chains. The proposed fragmentation pathway is illustrated below.

Caption: Predicted fragmentation of this compound.

Table 2: Predicted Fragment Ions of this compound

Based on the fragmentation pattern of Cefazolin, the following are the predicted major fragment ions for this compound. It is important to note that these are theoretical values and require experimental verification.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure/Loss |

| 441.02 | 323.06 | Loss of the 1,3,4-thiadiazole-2-thiol side chain |

| 441.02 | 299.04 | Cleavage of the β-lactam ring |

| 441.02 | 156.01 | Fragment corresponding to the 1,3,4-thiadiazole-2-thiomethyl moiety |

| 441.02 | 125.03 | Fragment corresponding to the tetrazol-1-ylacetyl moiety |

Experimental Protocols

The following protocols are adapted from established methods for the analysis of cephalosporin antibiotics by LC-MS/MS and can be used as a starting point for the analysis of this compound.[7][8][9][10]

I. Sample Preparation

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound sodium salt in a suitable solvent such as water or methanol at a concentration of 1 mg/mL.

-

Perform serial dilutions with the initial mobile phase composition to prepare working standard solutions at desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

-

-

Biological Matrix (e.g., Plasma, Urine) Sample Preparation:

-

Protein Precipitation: For plasma samples, add three volumes of cold acetonitrile to one volume of plasma. Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins. Collect the supernatant.

-

Solid-Phase Extraction (SPE): This is recommended for cleaner samples and lower detection limits.

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

-

-

II. LC-MS/MS Analysis

Caption: General workflow for LC-MS/MS analysis.

Table 3: Recommended LC-MS/MS Parameters for this compound Analysis

| Parameter | Recommended Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5-10 minutes |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 - 4.5 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Temperature | 350 - 450 °C |

| Cone Voltage | 20 - 40 V |

| Collision Gas | Argon |

| Collision Energy | Optimize for characteristic fragment ions (e.g., 15-30 eV) |

| Scan Mode | Product Ion Scan (for fragmentation pattern) or Multiple Reaction Monitoring (MRM) (for quantification) |

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison. For fragmentation analysis, a table listing the precursor ion m/z, fragment ion m/z, and their relative intensities is essential. When developing a quantitative assay, a calibration curve should be generated, and the linearity, limit of detection (LOD), and limit of quantification (LOQ) should be reported.

Conclusion

The mass spectrometric analysis of this compound, guided by the principles of cephalosporin fragmentation and methodologies established for similar compounds, provides a robust framework for its characterization and quantification. The protocols and data presented in these application notes serve as a comprehensive starting point for researchers and professionals in drug development. Experimental verification of the predicted fragmentation patterns is highly recommended to establish a definitive mass spectral library for this compound.

References

- 1. This compound | C13H12N8O4S3 | CID 65755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. researchgate.net [researchgate.net]

- 7. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 8. iosrjournals.org [iosrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

Broth Microdilution Assay for Ceftezole Susceptibility: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the susceptibility of bacteria to the cephalosporin antibiotic Ceftezole using the broth microdilution method. This document outlines the necessary materials, step-by-step procedures for inoculum preparation, microplate setup, incubation, and interpretation of results, as well as quality control measures to ensure the accuracy and reproducibility of the assay.

Principle of the Broth Microdilution Assay

The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a specific microorganism. The MIC is a critical parameter in assessing the efficacy of an antibiotic and is a foundational tool in antimicrobial resistance surveillance and drug development. In this assay, a standardized suspension of the test organism is inoculated into a series of microplate wells containing two-fold serial dilutions of this compound. Following incubation, the lowest concentration of this compound that prevents visible bacterial growth is recorded as the MIC.

Core Requirements and Best Practices

Successful and reproducible broth microdilution assays for this compound susceptibility testing are contingent upon adherence to established standards, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). While specific breakpoints and quality control ranges for this compound are not prominently listed in the most recent core CLSI M100 or EUCAST breakpoint tables, historical data and regional guidelines, particularly from regions where this compound has been more commonly used, such as Japan, can provide valuable guidance. In the absence of current official breakpoints, researchers may need to establish internal, validated interpretive criteria based on available literature and pharmacokinetic/pharmacodynamic (PK/PD) data.

Experimental Protocols

This section details the step-by-step methodology for performing the broth microdilution assay for this compound susceptibility.

Materials

-

This compound analytical standard

-

Sterile 96-well microtiter plates with round or conical bottoms

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Bacterial culture of the test organism(s)

-

Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

-

Spectrophotometer or McFarland turbidity standards

-

Pipettes and sterile, disposable tips

-

Incubator (35°C ± 2°C)

-

Plate reader (optional, for automated reading)

Preparation of this compound Stock Solution and Dilutions

-

Prepare this compound Stock Solution: Accurately weigh a sufficient amount of this compound analytical standard and dissolve it in an appropriate solvent (e.g., sterile distilled water or a buffer as recommended by the manufacturer) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range for the assay (e.g., 128 µg/mL to 0.06 µg/mL).

Inoculum Preparation

-

Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Create Suspension: Suspend the colonies in sterile saline or PBS.

-

Standardize Inoculum: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).

-

Final Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Microtiter Plate Inoculation

-

Dispense this compound Dilutions: Add 50 µL of each this compound dilution to the appropriate wells of the 96-well plate.

-

Inoculate with Bacterial Suspension: Add 50 µL of the final diluted bacterial inoculum to each well, resulting in a final volume of 100 µL per well and the desired final this compound concentrations.

-

Controls:

-

Growth Control: One well containing 100 µL of inoculated CAMHB without any this compound.

-

Sterility Control: One well containing 100 µL of uninoculated CAMHB.

-

Incubation

Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours. For fastidious organisms, specific atmospheric and longer incubation times may be required as per standard guidelines.

Reading and Interpreting Results

-

Visual Inspection: After incubation, visually inspect the plates for bacterial growth. The growth control well should show distinct turbidity. The sterility control well should remain clear.

-

Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). A reading aid, such as a viewing box with a mirror, can facilitate accurate determination.

Data Presentation

The quantitative results of the broth microdilution assay should be summarized in a clear and structured format to allow for easy comparison and analysis.

Table 1: Example of this compound MIC Distribution for Quality Control Strains

| Quality Control Strain | This compound MIC Range (µg/mL) |

| Escherichia coli ATCC 25922 | [Insert established range] |

| Staphylococcus aureus ATCC 29213 | [Insert established range] |

| Note: As official QC ranges for this compound are not widely published, these ranges would need to be established and validated internally based on available data and repeated testing. |

Table 2: Example of this compound MIC Distribution against Clinical Isolates

| Bacterial Species (n=number of isolates) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | This compound MIC Range (µg/mL) |

| Staphylococcus aureus (n=100) | [Data] | [Data] | [Data] |

| Escherichia coli (n=100) | [Data] | [Data] | [Data] |

| Klebsiella pneumoniae (n=100) | [Data] | [Data] | [Data] |

| MIC₅₀: The MIC value at which ≥50% of the isolates are inhibited. | |||

| MIC₉₀: The MIC value at which ≥90% of the isolates are inhibited. |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships within the broth microdilution assay.

Caption: Experimental workflow for this compound broth microdilution assay.

Caption: Principle of Minimum Inhibitory Concentration (MIC) determination.

Troubleshooting & Optimization

Ceftezole Impurity Profiling and Characterization: A Technical Support Resource

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the impurity profiling and characterization of Ceftezole.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental analysis of this compound and its impurities.

Q1: I am observing an unexpected peak in my HPLC chromatogram. How can I identify its source?

A1: An unexpected peak in your chromatogram can originate from several sources. A systematic approach is necessary for its identification.

Troubleshooting Steps:

-

System Suitability Check: Ensure your HPLC system is performing optimally by checking parameters like theoretical plates, tailing factor, and reproducibility of the this compound peak.

-

Blank Injection: Run a blank injection (mobile phase only) to rule out contaminants from the solvent or the system itself.

-

Placebo Analysis: If analyzing a formulated product, analyze a placebo sample (containing all excipients except this compound) to check for interference from formulation components.

-

Review Synthesis Route: If you have access to the synthesis process of the this compound active pharmaceutical ingredient (API), review the potential for synthesis-related impurities, such as unreacted starting materials, intermediates, or by-products.

-

Consider Degradation: this compound, like other β-lactam antibiotics, is susceptible to degradation. The unexpected peak could be a degradant formed due to exposure to light, heat, humidity, or incompatible excipients. Perform forced degradation studies to confirm if the peak is a degradation product.[1][2]

-

Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peak. This information is crucial for proposing a molecular formula and identifying the impurity.

dot

Caption: Workflow for troubleshooting unexpected peaks in HPLC analysis.

Q2: My HPLC separation of this compound and its impurities has poor resolution. What can I do to improve it?

A2: Poor resolution can be addressed by systematically optimizing your chromatographic conditions.

Optimization Strategies:

-

Mobile Phase Composition:

-

Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier generally increases retention time and may improve the resolution of early eluting peaks.

-

pH of Aqueous Buffer: The pH of the mobile phase can significantly impact the retention of ionizable compounds like this compound and its impurities. Experiment with a pH range around the pKa values of your analytes.

-

-

Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different particle size (smaller particles can provide higher efficiency).

-

Gradient Elution: If you have a complex mixture of impurities with a wide range of polarities, a gradient elution program (where the mobile phase composition changes over time) will likely provide better resolution than an isocratic method.

-

Flow Rate: Decreasing the flow rate can sometimes improve resolution, but it will also increase the run time.

-

Column Temperature: Adjusting the column temperature can alter the selectivity of the separation.

Q3: I am struggling with the structural elucidation of an unknown this compound impurity. What analytical techniques should I use?

A3: A combination of spectroscopic techniques is typically required for the definitive structural elucidation of an unknown impurity.

Recommended Techniques:

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of the impurity.

-

Tandem Mass Spectrometry (MS/MS): Involves fragmenting the impurity ion and analyzing the resulting fragment ions. The fragmentation pattern provides valuable structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments help to establish the connectivity between atoms in the molecule, allowing for the complete structural assignment.[3]

-

-

Isolation: For NMR analysis, the impurity usually needs to be isolated in a pure form, often using preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of this compound?

A1: this compound impurities can be broadly categorized as synthesis-related impurities and degradation products. While a comprehensive list of all possible impurities is not publicly available, several numbered impurities are commercially available as reference standards. These are likely known process impurities or degradation products.

Table 1: Known this compound Impurities

| Impurity Name | CAS Number | Molecular Formula | Notes |

| This compound Impurity 1 | N/A | C₁₃H₁₂N₈O₄S₃ | Information available from commercial suppliers.[4][5] |

| This compound Impurity 2 | N/A | N/A | Listed by commercial suppliers.[5] |

| This compound Impurity 3 (HCl) | 59314-23-7 | C₁₀H₁₀N₄O₃S₃ (as HCl salt) | IUPAC Name: (6R, 7R)-3-(((1, 3, 4-thiadiazol-2-yl)thio)methyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, hydrochloride (1:1).[6][7] This is the 7-aminocephalosporanic acid core of this compound. |

| This compound Impurity 4 - 14 | Various | N/A | Listed by commercial suppliers, indicating a range of potential process-related and degradation impurities.[5] |

Q2: How should I perform a forced degradation study for this compound?

A2: Forced degradation studies, or stress testing, are essential to identify potential degradation products and to establish the stability-indicating nature of your analytical method.[1][2][8] The following conditions are typically employed:

-

Acidic Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) at room temperature and/or elevated temperature.

-

Basic Hydrolysis: Treat a solution of this compound with a dilute base (e.g., 0.1 M NaOH) at room temperature. The β-lactam ring is generally highly susceptible to basic hydrolysis.

-

Oxidative Degradation: Expose a solution of this compound to an oxidizing agent, such as dilute hydrogen peroxide (e.g., 3% H₂O₂).[9]

-

Thermal Degradation: Expose solid this compound powder and a solution of this compound to elevated temperatures (e.g., 60-80°C).

-

Photolytic Degradation: Expose solid this compound and a solution of this compound to UV and visible light.

It is recommended to aim for 5-20% degradation of the active ingredient to ensure that the major degradation products are formed without excessive secondary degradation.

dot

Caption: General degradation pathways for cephalosporins, likely applicable to this compound.

Q3: What are the recommended experimental protocols for this compound impurity analysis?

A3: The following are recommended starting protocols for the analysis of this compound and its impurities. These may require optimization for your specific instrumentation and sample matrix.

1. HPLC-UV Method for Impurity Profiling

This method is a starting point based on published methods for this compound and other cephalosporins.

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.05 M Phosphate Buffer, pH adjusted to 6.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 10% B

-

5-20 min: 10% to 40% B

-

20-25 min: 40% B

-

25-26 min: 40% to 10% B

-

26-30 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

2. LC-MS Method for Impurity Identification

This method is designed to be compatible with mass spectrometry.

-

Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program: A suitable gradient to separate the impurities of interest, similar to the HPLC-UV method but adapted for the shorter column.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

MS Detector: Electrospray Ionization (ESI) in positive and negative modes.

-

Scan Range: m/z 100-1000.

Table 2: Example Data Table for LC-MS Analysis of this compound Impurities

| Peak No. | Retention Time (min) | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Proposed Molecular Formula | Possible Identity |

| 1 | |||||

| 2 | |||||

| 3 | |||||

| ... |

This table should be populated with your experimental data.

3. NMR Sample Preparation and Analysis

Following isolation by preparative HPLC and lyophilization:

-

Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Analysis: Acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher). The data from these experiments will be used to piece together the chemical structure of the impurity.

References

- 1. biomedres.us [biomedres.us]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. This compound Impurity 1 | C13H12N8O4S3 | CID 12877107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Impurity 11 [sincopharmachem.com]

- 6. veeprho.com [veeprho.com]

- 7. rxnchem.com [rxnchem.com]

- 8. lubrizolcdmo.com [lubrizolcdmo.com]

- 9. pharmtech.com [pharmtech.com]

Ceftezole Resistance Development: A Technical Support Center